molecular formula C22H31N3O5 B1669026 Cilazapril CAS No. 88768-40-5

Cilazapril

Cat. No. B1669026
CAS RN: 88768-40-5
M. Wt: 417.5 g/mol
InChI Key: HHHKFGXWKKUNCY-FHWLQOOXSA-N
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Description

Cilazapril is an ACE inhibitor class drug used in the treatment of hypertension and heart failure . It belongs to the angiotensin-converting enzyme inhibitors (ACE inhibitors) class of drugs . It is a prodrug that is hydrolyzed after absorption to its main metabolite cilazaprilat .


Synthesis Analysis

Cilazapril degrades in the course of a deesterification reaction forming cilazaprilat . This transformation has negative implications, since cilazaprilat, although biologically active, is not capable of being absorbed from the gastrointestinal tract .


Molecular Structure Analysis

Cilazapril has a molecular formula of C22H31N3O5 . Its average mass is 417.499 Da and its monoisotopic mass is 417.226379 Da .


Chemical Reactions Analysis

Cilazapril degrades in the course of a deesterification reaction forming cilazaprilat . This transformation has negative implications, since cilazaprilat, although biologically active, is not capable of being absorbed from the gastrointestinal tract .

Safety And Hazards

When handling Cilazapril, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Cilazapril will be delisted from the Pharmaceutical Schedule on 1 January 2025 . We understand that a small number of people are yet to move off cilazapril treatment . Supplies of cilazapril are expected to run out before the end of 2024 and your pharmacy might not be able to get any more .

properties

IUPAC Name

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHKFGXWKKUNCY-FHWLQOOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92077-78-6 (Parent)
Record name Cilazapril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405
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DSSTOX Substance ID

DTXSID1048629
Record name Cilazapril
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Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cilazapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Water (25 ºC) 0.5 g/100 mL, 1.06e+00 g/L
Record name Cilazapril
Source DrugBank
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Record name Cilazapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cilazapril is a pyridazine ACE inhibitor. It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. As angiotensin II is a vasoconstrictor and a negative feedback mediator for renin activity, lower angiotensin II levels results in a decrease in blood pressure, an increase in renin activity, and stimulation of baroreceptor reflex mechanisms. Kininase II, an enzyme which degrades the vasodilator bradykinin, is identical to ACE and may also be inhibited.
Record name Cilazapril
Source DrugBank
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Product Name

Cilazapril

CAS RN

88768-40-5, 92077-78-6
Record name Cilazapril
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Record name Cilazapril [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilazapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Cilazapril
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,9S)-9-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid
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Record name CILAZAPRIL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
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Record name Cilazapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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